

2-Amino-5-ethylphenol CAS number 149861-22-3 characterization

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-5-ethylphenol

Cat. No.: B070056

[Get Quote](#)

An In-depth Technical Guide to the Characterization of **2-Amino-5-ethylphenol** Hydrochloride (CAS: 149861-22-3)

Abstract: This technical guide provides a comprehensive framework for the characterization of **2-Amino-5-ethylphenol** hydrochloride (CAS: 149861-22-3), a key intermediate in the cosmetic and fine chemical industries. Recognizing the limited availability of public domain spectroscopic and procedural data, this document synthesizes information from regulatory submissions, chemical databases, and established analytical principles for analogous compounds. It is designed for researchers, analytical scientists, and drug development professionals, offering detailed, field-proven methodologies for synthesis, purification, spectroscopic identification, and chromatographic purity assessment. The protocols described herein are designed as self-validating systems to ensure scientific integrity and trustworthiness.

Core Physicochemical Profile

2-Amino-5-ethylphenol is almost exclusively handled and supplied as its hydrochloride salt to enhance stability and solubility.^[1] Understanding the properties of this salt is fundamental to its application in synthesis and formulation. The free base form, **2-Amino-5-ethylphenol**, has a molecular weight of 137.18 g/mol .^[2] However, the hydrochloride salt is the subject of this guide.

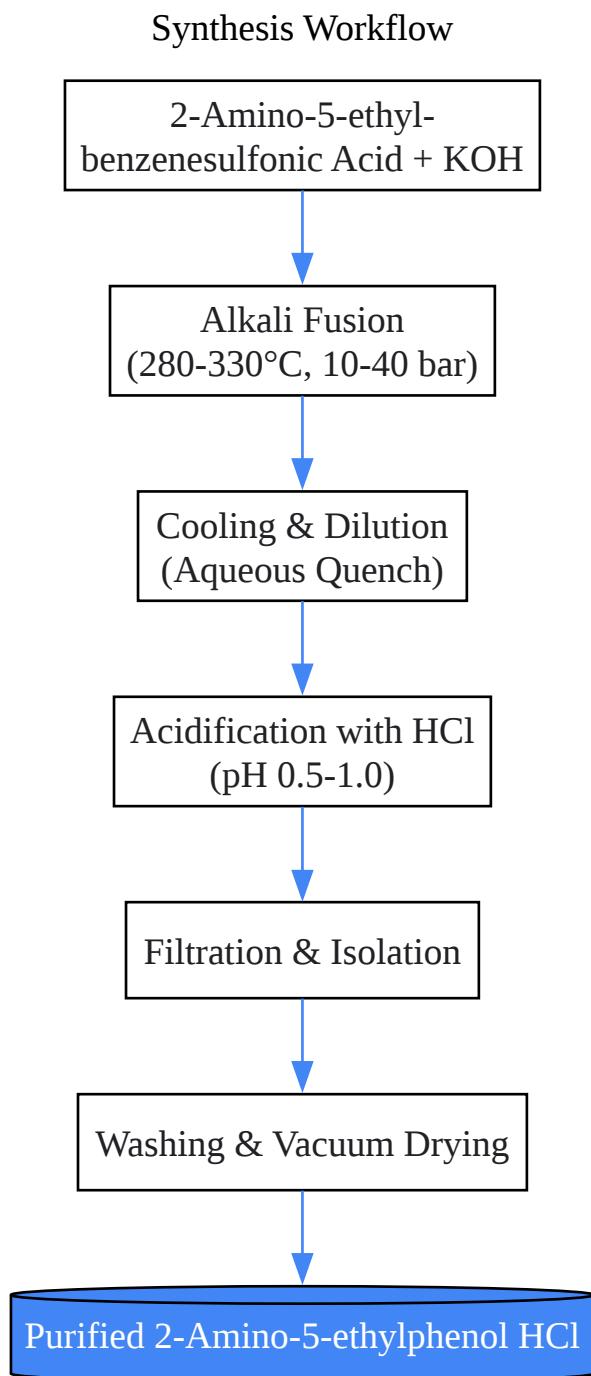
The compound presents as a white to off-white crystalline solid or powder.^{[1][3]} Its hydrochloride nature renders it highly soluble in water (428 g/L at 20°C), a critical property for its use in aqueous formulations like oxidative hair dyes.^[4] The presence of both a weakly

acidic phenolic hydroxyl group and a basic amino group gives the molecule two distinct pKa values, influencing its charge state and reactivity at different pH levels.

Table 1: Physicochemical Properties of **2-Amino-5-ethylphenol** Hydrochloride

Property	Value	Source(s)
CAS Number	149861-22-3	[1] [3] [5]
Molecular Formula	C ₈ H ₁₂ ClNO	[1] [5]
Molecular Weight	173.64 g/mol	[3] [5]
IUPAC Name	2-amino-5-ethylphenol;hydrochloride	[5]
Appearance	White to off-white crystalline powder	[1] [3]
Melting Point	218 °C (decomposes)	SCCS/1442/11
Boiling Point	225 °C (decomposes)	SCCS/1442/11
Water Solubility	428 g/L (at 20°C)	SCCS/1442/11
pKa Values	5.42 and 10.04	SCCS/1442/11
Log P (octanol/water)	1.37 (at pH 7.0, 36°C)	SCCS/1442/11

Synthesis and Purification Workflow


The synthesis of 2-amino-5-alkylphenols is not widely detailed in peer-reviewed literature; however, patent filings describe robust industrial methods. A common approach involves the alkali fusion of the corresponding aminobenzenesulfonic acid. This process is effective for producing aminophenols by replacing a sulfonic acid group with a hydroxyl group at high temperature and pressure.

The workflow below is based on a patented method for a close analogue, 2-amino-5-methylphenol, and is a representative pathway for the synthesis of the target ethyl derivative.[\[6\]](#)

Representative Synthesis Protocol

Causality: The starting material, 2-amino-5-ethylbenzenesulfonic acid, is subjected to a nucleophilic aromatic substitution reaction with potassium hydroxide. The high temperature and pressure are necessary to overcome the activation energy for displacing the stable sulfonic acid group from the aromatic ring. The final acidification step protonates the resulting phenoxide salt and any remaining base to precipitate the desired hydrochloride product.

- Reaction Setup: In a high-pressure autoclave, combine 1 mole of 2-amino-5-ethylbenzenesulfonic acid with 10-15 moles of potassium hydroxide (80% KOH by weight is typical).[6]
- Alkali Fusion: Seal the autoclave and heat the mixture to 280-330°C. The internal pressure will rise to 10-40 bar. Maintain these conditions for 3-4 hours with stirring.[6]
- Quenching and Dilution: Cool the autoclave to below 200°C. Carefully pump water into the vessel to dilute the reaction mixture, targeting a final product concentration of approximately 5% w/w. This produces an alkaline suspension of the potassium 2-amino-5-ethylphenoxide salt.[6]
- Acidification and Precipitation: Transfer the cooled phenoxide salt suspension to a separate vessel. While maintaining a temperature below 90°C, simultaneously add concentrated hydrochloric acid (e.g., 36% aqueous HCl) to adjust the pH to 0.5-1.0.[6]
- Isolation: The target compound, **2-Amino-5-ethylphenol** hydrochloride, will precipitate as a solid. Isolate the product by filtration.
- Purification: Wash the filter cake with cold, dilute HCl and then with a minimal amount of cold water or acetone to remove residual salts and impurities. Dry the product under vacuum at 40-50°C. Purity can be further enhanced by recrystallization from an ethanol/water mixture.

[Click to download full resolution via product page](#)

Figure 1: Generalized workflow for the synthesis of **2-Amino-5-ethylphenol HCl**.

Spectroscopic Characterization Profile

Definitive structural confirmation relies on a combination of spectroscopic techniques. While public spectra for this specific CAS number are not available, the following sections describe the standard protocols for data acquisition and provide an expert prediction of the expected results based on the known molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise: NMR is the most powerful tool for elucidating the precise structure of an organic molecule. ^1H NMR confirms the proton environment and substitution pattern, while ^{13}C NMR identifies all unique carbon atoms. For the hydrochloride salt, spectra are typically acquired in a deuterated solvent like DMSO-d₆ or Methanol-d₄, where the salt is soluble.

Expected ^1H NMR Spectrum (400 MHz, Methanol-d₄): Based on the structure and data from the isomer 5-amino-2-ethylphenol, the following peaks are predicted:[7]

- **Aromatic Protons (δ 6.5-7.0 ppm):** Three protons on the aromatic ring will appear in this region. Due to the substitution pattern, they will likely present as a doublet, a singlet (or narrow doublet), and a doublet of doublets, confirming the 1,2,4-trisubstitution.
- **Ethyl Methylene (δ ~2.5 ppm):** The -CH₂- group will appear as a quartet due to coupling with the three methyl protons.
- **Ethyl Methyl (δ ~1.2 ppm):** The -CH₃ group will appear as a triplet due to coupling with the two methylene protons.
- **Amine and Hydroxyl Protons:** These peaks (-NH₃⁺ and -OH) are broad and their chemical shift is highly dependent on concentration and residual water in the solvent. They are often observed as a broad singlet in the region of δ 4.8 ppm (for the solvent residual peak) or further downfield.

Expected ^{13}C NMR Spectrum (100 MHz, Methanol-d₄):

- **Aromatic Carbons (δ 115-155 ppm):** Six distinct signals are expected, with the carbons directly attached to the oxygen and nitrogen atoms (C-OH and C-NH₃⁺) being the most downfield.
- **Ethyl Methylene (δ ~29 ppm):** One signal for the -CH₂- carbon.

- Ethyl Methyl (δ ~16 ppm): One signal for the -CH₃- carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise: FTIR is used to identify the functional groups present in a molecule. The spectrum provides a characteristic "fingerprint" based on the vibrations of chemical bonds.

Protocol:

- Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
- Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a neat solid sample.
- Acquire the spectrum from 4000 to 400 cm⁻¹.

Expected Characteristic Absorption Bands:

- O-H Stretch (Phenol): Broad band around 3200-3400 cm⁻¹.
- N-H Stretch (Ammonium Salt): Broad, strong absorptions in the 2800-3100 cm⁻¹ region, characteristic of an amine salt (-NH₃⁺).
- C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
- C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ (e.g., 2960, 2870 cm⁻¹).
- C=C Stretch (Aromatic Ring): Sharp peaks around 1600 cm⁻¹ and 1500 cm⁻¹.
- C-O Stretch (Phenol): Strong peak around 1230-1260 cm⁻¹.

Mass Spectrometry (MS)

Expertise: Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. Electrospray Ionization (ESI) is the preferred method for this polar, pre-ionized compound.

Protocol:

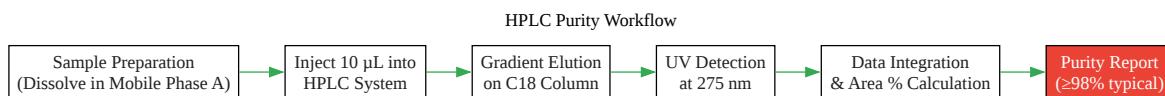
- Prepare a dilute solution of the sample in methanol or an acetonitrile/water mixture.
- Infuse the solution directly into the ESI source.
- Acquire the spectrum in positive ion mode.

Expected Result: The primary ion observed will be the protonated free base, $[C_8H_{11}NO + H]^+$.

- Calculated Monoisotopic Mass of Free Base: 137.0841 g/mol [\[2\]](#)
- Expected $[M+H]^+$ Peak: $m/z = 138.0913$

Chromatographic Purity and Identity Confirmation

Trustworthiness: A robust analytical method is essential for verifying the purity of a chemical intermediate and ensuring it meets quality specifications for downstream applications. High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard for this purpose. The following method is a validated starting point based on established procedures for closely related aminophenol compounds.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[8\]](#)


Purity Determination by Reverse-Phase HPLC

Causality: This method uses a non-polar stationary phase (C18) and a polar mobile phase. The compound, being moderately polar, will be retained on the column and can be eluted by increasing the organic solvent (acetonitrile) concentration in the mobile phase. This allows for the separation of the main compound from more polar or less polar impurities.

Protocol:

- System: HPLC with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector.
- Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.

- Gradient:
 - 0-2 min: 5% B
 - 2-15 min: 5% to 70% B (linear gradient)
 - 15-17 min: 70% to 95% B
 - 17-19 min: Hold at 95% B
 - 19-20 min: 95% to 5% B
 - 20-25 min: Re-equilibrate at 5% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 275 nm (based on typical absorbance for aminophenols).[\[1\]](#)
- Injection Volume: 10 μ L.
- Standard Preparation: Prepare a stock solution of **2-Amino-5-ethylphenol HCl** in Mobile Phase A at 1.0 mg/mL. Prepare working standards by diluting this stock.
- Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of ~0.5 mg/mL.
- Analysis: Inject the standard and sample solutions. Purity is determined by calculating the area percent of the main peak relative to the total area of all peaks.

[Click to download full resolution via product page](#)

Figure 2: Workflow for HPLC-based purity assessment.

Safety, Handling, and Storage

2-Amino-5-ethylphenol hydrochloride is classified as a hazardous substance and requires careful handling.

GHS Hazard Classification:[5]

- Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[5]
- Skin Corrosion/Irritation (Category 1): H314 - Causes severe skin burns and eye damage.[5]
- Skin Sensitization (Category 1): H317 - May cause an allergic skin reaction.[5]
- Hazardous to the Aquatic Environment, Acute Hazard (Category 1): H400 - Very toxic to aquatic life.[5]

Handling and Personal Protective Equipment (PPE):

- Handle in a well-ventilated area, preferably in a chemical fume hood.
- Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
- Avoid breathing dust. Use engineering controls or respiratory protection if dust formation is likely.
- Wash hands thoroughly after handling.

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated place.
- Keep away from strong oxidizing agents.

- For long-term stability, storage at 4°C under an inert atmosphere (nitrogen or argon) is recommended.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. akamai.university [akamai.university]
- 5. 2-Amino-5-ethylphenol hydrochloride | C8H12ClNO | CID 19761805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2-Amino-5-ethylphenol CAS number 149861-22-3 characterization]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b070056#2-amino-5-ethylphenol-cas-number-149861-22-3-characterization>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com